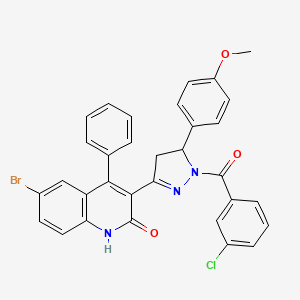

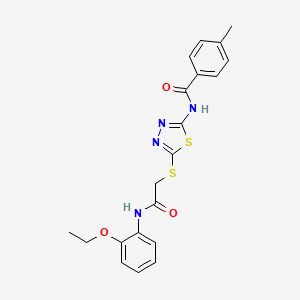

![molecular formula C24H21N3O5 B3005663 3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923677-26-3](/img/structure/B3005663.png)

3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a pyrido[3,2-d]pyrimidine derivative, a class of compounds that has been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy groups on the benzyl and phenyl rings suggest potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Synthesis Analysis

The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multiple steps, including esterification, nucleophilic aromatic substitution, amide formation, and ring closure reactions . The presence of methoxybenzyl and methoxyphenyl groups indicates that specific substituents were introduced to achieve the desired chemical properties and biological activity. The synthesis route may have been optimized to improve the yield and purity of the final compound.

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a planar pyrimidine ring, which can be substituted at various positions to modulate the compound's properties . The methoxy groups and the additional benzyl and phenyl rings in the compound of interest may influence the overall molecular conformation and the dihedral angles between the rings, affecting the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Pyrido[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including hydrogen bonding and halogen bonding, which can lead to the formation of supramolecular structures in the crystalline phase . The methoxy groups in the compound may participate in these interactions, potentially leading to unique self-assembly patterns and affecting the compound's solubility and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives, such as solubility, permeability, and intrinsic clearance, can vary significantly depending on the substituents attached to the pyrimidine ring . The presence of methoxy groups and the specific arrangement of the benzyl and phenyl rings in the compound may result in distinct ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for the compound's potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Molecular Structures and Crystallography

- Various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been studied for their molecular structures and crystallography. These compounds, including those with methoxyphenyl groups, exhibit interesting hydrogen bonding and pi-pi stacking interactions, which are significant in the study of crystal structures (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Synthetic Chemistry and Novel Derivatives

- Research in synthetic chemistry has led to the development of novel 2,4-disubstituted pyrido[3,2-e][1,4]diazepin-5-ones and pyrido[2,3-e][1,4]diazepin-5-ones derivatives, using ethyl 2-(4-methoxybenzylamino)acetate as a precursor. This synthesis contributes to expanding the library of pyrido-diazepines (El Bouakher, Prié, Aadil, Akssira, & Viaud-Massuard, 2013).

Heterocyclic Chemistry

- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones play a significant role in heterocyclic chemistry. They are involved in various syntheses and structural characterizations, contributing to the understanding of heterocyclic compound properties (Gelling & Wibberley, 1969).

Pharmacological Research

- In pharmacological research, derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been explored for their potential in urease inhibition. This indicates their relevance in the development of therapeutic agents (Rauf et al., 2010).

Organic Chemistry and Functionalization

- In the field of organic chemistry, functionalized pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been synthesized. These compounds have potential applications in the development of new organic materials and pharmaceuticals (Ashraf et al., 2019).

Bioorganic and Medicinal Chemistry

- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones are also significant in bioorganic and medicinal chemistry. They have been used to study absorption, distribution, metabolism, and excretion (ADME) properties, contributing to drug development and pharmacokinetics (Jatczak et al., 2014).

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5/c1-31-18-9-5-16(6-10-18)14-27-23(29)22-20(4-3-13-25-22)26(24(27)30)15-21(28)17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWIBLIDFSCKHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

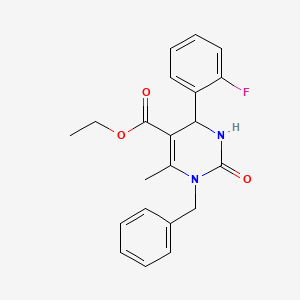

![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)

![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)

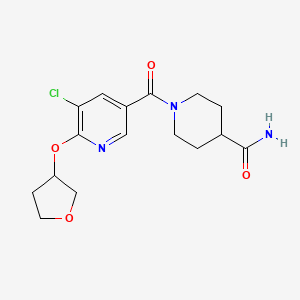

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B3005586.png)

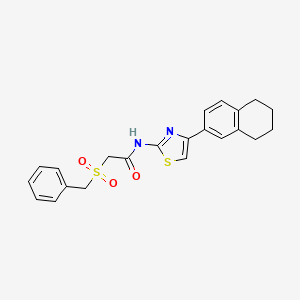

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)